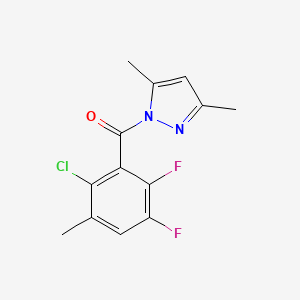
(2-chloro-5,6-difluoro-3-methylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoic acid and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, chlorination, and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to specific biological processes.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, difluoro, and methyl groups on the benzoyl moiety, along with the pyrazole ring, makes it a versatile compound for various applications.
特性
分子式 |
C13H11ClF2N2O |
|---|---|
分子量 |
284.69 g/mol |
IUPAC名 |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClF2N2O/c1-6-4-9(15)12(16)10(11(6)14)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
InChIキー |
JHBZNESMOWCVHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2C(=CC(=N2)C)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


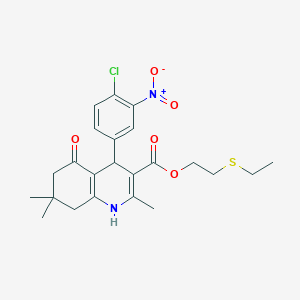
![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
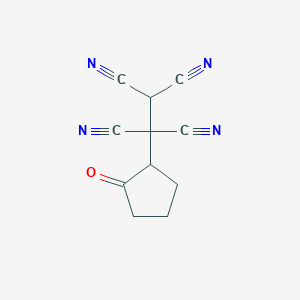
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)


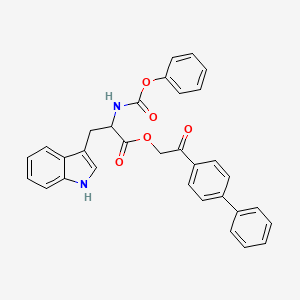
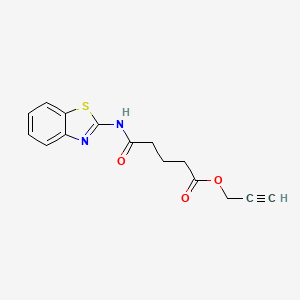
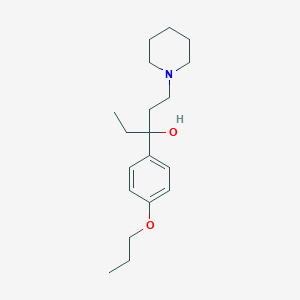
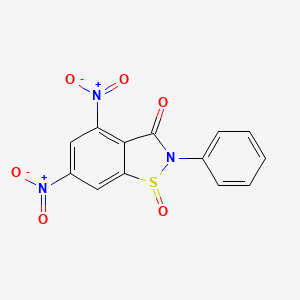
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
